molecular formula C4H6ClF B8711544 2-(Chloromethyl)-3-fluoroprop-1-ene CAS No. 112110-13-1

2-(Chloromethyl)-3-fluoroprop-1-ene

Cat. No.: B8711544
CAS No.: 112110-13-1
M. Wt: 108.54 g/mol
InChI Key: LPVAUXPEOCMFRJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-fluoroprop-1-ene (CAS: 32804-07-2) is a halogenated alkene characterized by a chloromethyl (-CH2Cl) and a fluorine substituent on adjacent carbons of a propene backbone. This structure confers unique reactivity, making it valuable in synthesizing fluorinated polymers or intermediates in pharmaceuticals and agrochemicals. Its safety profile, as per Safety Data Sheets (SDS), highlights risks such as acute inhalation toxicity and respiratory irritation, necessitating strict handling protocols .

Properties

CAS No.

112110-13-1

Molecular Formula

C4H6ClF

Molecular Weight

108.54 g/mol

IUPAC Name

2-(chloromethyl)-3-fluoroprop-1-ene

InChI

InChI=1S/C4H6ClF/c1-4(2-5)3-6/h1-3H2

InChI Key

LPVAUXPEOCMFRJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CF)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epichlorohydrin (1-Chloro-2,3-epoxypropane, CAS: 106-89-8)

  • Structural Differences : Epichlorohydrin replaces the fluorine atom in 2-(Chloromethyl)-3-fluoroprop-1-ene with an epoxide group (oxirane), altering its electrophilicity and ring-opening reactivity .
  • Physical Properties :
    • Boiling Point: ~116°C (vs. unrecorded for this compound).
    • Volatility: Higher due to smaller molecular weight.
  • Toxicity: Both compounds require respiratory protection, but epichlorohydrin is additionally a suspected carcinogen .

Bis(Chloromethyl)Ether (BCME, CAS: 542-88-1)

  • Structural Differences : BCME contains two chloromethyl groups linked by an oxygen atom, unlike the fluorinated alkene’s single chloromethyl and fluorine substituents.
  • Reactivity : BCME is highly electrophilic, forming DNA adducts, whereas the fluorine in this compound may stabilize adjacent carbons against nucleophilic attack.
  • Toxicity: BCME is a potent human carcinogen (IARC Group 1), whereas this compound’s carcinogenicity remains unclassified .

1-Chloro-3-(2-chloroprop-2-enyl)benzene (CAS: 731772-04-6)

  • Structural Differences : Incorporates a benzene ring, increasing hydrophobicity and steric bulk compared to the aliphatic this compound .
  • Applications : Likely used as a building block in aromatic polymer synthesis, whereas the fluorinated compound may serve in aliphatic fluorocarbon chemistry.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (CAS: Not provided)

  • Structural Differences : Features a thiophene ring and ketone group, contrasting with the halogenated alkene’s simpler structure.
  • Reactivity : The ketone enables conjugate addition reactions, unlike the fluorine- and chlorine-driven reactivity of this compound .

Comparative Data Table

Compound CAS Number Key Substituents Boiling Point Toxicity Profile Primary Applications
This compound 32804-07-2 -CH2Cl, -F (propene) Not reported Acute inhalation hazard Fluorinated intermediates
Epichlorohydrin 106-89-8 -CH2Cl, epoxide ~116°C Suspected carcinogen Epoxy resins
Bis(Chloromethyl)Ether 542-88-1 Two -CH2Cl groups, ether 102°C Carcinogen (IARC Group 1) Historical use in polymers
1-Chloro-3-(2-chloroprop-2-enyl)benzene 731772-04-6 Benzene, -CH2Cl Not reported Limited data Aromatic polymer synthesis

Key Research Findings

  • Reactivity: Fluorine’s electronegativity in this compound enhances stability of transition states in nucleophilic substitutions compared to non-fluorinated analogs .
  • Safety: Both this compound and BCME require rigorous ventilation, but BCME’s carcinogenicity necessitates additional containment .
  • Synthetic Utility : The fluorinated compound’s dual halogenation offers regioselectivity advantages in cross-coupling reactions, unlike epichlorohydrin’s focus on epoxy formation .

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